5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-[2-(1H-Indol-3-yl)ethyl]-4-(4-isopropylphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features an indole moiety, a dihydropyrrolo[3,4-c]pyrazol core, and an isopropylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-Indol-3-yl)ethyl]-4-(4-isopropylphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, isopropylphenyl compounds, and pyrazole precursors. Common synthetic routes may involve:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Construction of the Dihydropyrrolo[3,4-c]pyrazol Core: This step may involve cyclization reactions, where appropriate precursors undergo intramolecular cyclization to form the pyrazole ring.
Introduction of the Isopropylphenyl Group: This can be done through Friedel-Crafts alkylation, where an isopropyl group is introduced to the phenyl ring using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-Indol-3-yl)ethyl]-4-(4-isopropylphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
5-[2-(1H-Indol-3-yl)ethyl]-4-(4-isopropylphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[2-(1H-Indol-3-yl)ethyl]-4-(4-isopropylphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
5-[2-(1H-Indol-3-yl)ethyl]-4-(4-isopropylphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its combination of an indole moiety with a dihydropyrrolo[3,4-c]pyrazol core and an isopropylphenyl group. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler indole derivatives.
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(4-propan-2-ylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H26N4O/c1-15(2)17-8-10-18(11-9-17)24-22-16(3)27-28-23(22)25(30)29(24)13-12-19-14-26-21-7-5-4-6-20(19)21/h4-11,14-15,24,26H,12-13H2,1-3H3,(H,27,28) |
InChI Key |
MQDSWDGSTWBNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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